molecular formula C17H24FNO3 B13225662 tert-Butyl N-[6-(2-fluorophenyl)-6-oxohexyl]carbamate

tert-Butyl N-[6-(2-fluorophenyl)-6-oxohexyl]carbamate

Cat. No.: B13225662
M. Wt: 309.4 g/mol
InChI Key: BLDFZVGMFRPVCA-UHFFFAOYSA-N
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Description

tert-Butyl N-[6-(2-fluorophenyl)-6-oxohexyl]carbamate (CAS 2007472-93-5) is a synthetic organic compound with the molecular formula C 17 H 24 FNO 3 and a molecular weight of 309.38 g/mol . This molecule features a carbamate group protected by a tert-butyloxycarbonyl (Boc) group, a cornerstone in modern synthetic chemistry for its role in protecting amine functionalities during multi-step synthesis . The presence of the 2-fluorophenyl ketone moiety introduces aromaticity and potential for specific electronic interactions, making this compound a valuable building block for the development of more complex molecular architectures, such as pharmaceutical intermediates and biochemical probes . In research settings, this compound's primary value lies in its role as a versatile synthetic intermediate. The Boc group can be readily removed under mild acidic conditions to generate the primary amine, which can then be further functionalized . This characteristic is particularly useful in medicinal chemistry for constructing compound libraries or for the step-wise synthesis of target molecules containing amine and fluorophenyl groups. The incorporation of a fluorine atom is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity . Researchers are exploring structurally similar tert-butyl carbamate derivatives as potent inhibitors of enzymes like soluble epoxide hydrolase (sEH), which is a therapeutic target for pain and inflammatory diseases . Furthermore, the tert-butyl ester motif, as seen in other research contexts, is known to confer enhanced metabolic stability to prodrugs compared to simpler alkyl esters, suggesting potential applications in designing more stable chemical tools . This chemical is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C17H24FNO3

Molecular Weight

309.4 g/mol

IUPAC Name

tert-butyl N-[6-(2-fluorophenyl)-6-oxohexyl]carbamate

InChI

InChI=1S/C17H24FNO3/c1-17(2,3)22-16(21)19-12-8-4-5-11-15(20)13-9-6-7-10-14(13)18/h6-7,9-10H,4-5,8,11-12H2,1-3H3,(H,19,21)

InChI Key

BLDFZVGMFRPVCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCC(=O)C1=CC=CC=C1F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl N-[6-(2-fluorophenyl)-6-oxohexyl]carbamate typically involves the construction of the ketohexyl chain bearing the 2-fluorophenyl substituent, followed by carbamate formation using tert-butyl protecting groups. The key steps include:

  • Formation of a Weinreb amide intermediate from the corresponding amino acid derivative.
  • Grignard or Barbier-type addition to introduce the 2-fluorophenyl keto group.
  • Selective oxidation and reduction steps to achieve the keto functionality.
  • Carbamate protection to yield the tert-butyl carbamate derivative.

Detailed Process Description

Based on a comprehensive study published in Organic Process Research & Development (2004), the preparation involves the following sequence:

  • Weinreb Amide Formation:

    • Starting from S-BOC-(3-fluorophenyl)alanine, the amino acid is converted into its N-methyl-N-methoxy amide (Weinreb amide). This intermediate is crucial for controlled ketone formation in subsequent steps.
  • Grignard/Barbier Reaction:

    • The Weinreb amide is reacted with 2-(2-bromoethyl)-1,3-dioxane via a Barbier reaction using magnesium metal to form a ketoacetal intermediate. Prior deprotonation of the BOC group’s N−H with a simple Grignard reagent (methyl or benzylmagnesium halide) improves yield and selectivity.
  • Acetal Oxidative Opening:

    • The ketoacetal undergoes ozonolysis to open the acetal ring, yielding an ester intermediate.
  • Selective Reduction:

    • The ester is selectively reduced at low temperature with N-Selectride to produce the desired keto intermediate. Alternative reductions with aluminum triisopropoxide in 2-propanol lead to diastereomeric alcohols, which are less desirable.
  • Mesylation and Cyclization:

    • The undesired diastereomeric alcohol is converted to a mesylate and heated to induce intramolecular cyclization, forming an oxazolidinone through displacement of the mesylate by the BOC carbonyl, releasing tert-butyl alcohol.
  • Conversion to Nitrile and Hydrolysis:

    • The acetal is converted to a nitrile using hydroxylamine hydrochloride in ethanol with catalytic toluenesulfonic acid at reflux. Basic aqueous hydrolysis of the nitrile followed by treatment with di-tert-butyl dicarbonate yields the final tert-butyl carbamate product.

Advantages of the Process

  • The use of inexpensive reagents and simple reaction conditions.
  • High yields achieved on a multikilogram scale.
  • Diastereoselective control through selective reductions and cyclizations.
  • Scalability demonstrated for industrial applications.

Comparative Data Table of Key Steps

Step No. Reaction Type Reagents/Conditions Outcome/Notes
1 Weinreb amide formation S-BOC-(3-fluorophenyl)alanine, N-methyl-N-methoxy amide formation Intermediate for controlled ketone synthesis
2 Barbier reaction Mg, 2-(2-bromoethyl)-1,3-dioxane, Grignard reagent pre-treatment Ketoacetal intermediate, improved yield
3 Oxidative acetal opening Ozone (O3) Ester intermediate
4 Selective reduction N-Selectride, low temp Desired keto intermediate
5 Mesylation and cyclization Mesyl chloride, heat Oxazolidinone formation, diastereoselective
6 Nitrile formation and hydrolysis Hydroxylamine hydrochloride, TsOH, reflux; aqueous base hydrolysis Final tert-butyl carbamate product

Additional Synthetic Insights and Research Findings

  • The selective deprotonation of the BOC group’s N−H prior to the Barbier reaction is critical for high yield and selectivity.
  • Diastereoselectivity is influenced by the choice of reducing agent; aluminum triisopropoxide leads to the undesired diastereomer, while N-Selectride favors the desired product.
  • Intramolecular cyclization to form oxazolidinone intermediates is a strategic step to control stereochemistry.
  • The process has been validated on a multikilogram scale, indicating robustness and industrial feasibility.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[6-(2-fluorophenyl)-6-oxohexyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated compounds, while substitution reactions can produce a variety of derivatives with modified functional groups .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-[6-(2-fluorophenyl)-6-oxohexyl]carbamate is used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its fluorophenyl group can serve as a probe for investigating enzyme activity and protein-ligand interactions .

Medicine

Its ability to interact with specific molecular targets makes it a candidate for designing new therapeutic agents .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance products .

Mechanism of Action

The mechanism of action of tert-Butyl N-[6-(2-fluorophenyl)-6-oxohexyl]carbamate involves its interaction with specific molecular targets. The fluorophenyl group can bind to active sites on enzymes or receptors, modulating their activity. The carbamate moiety may also play a role in stabilizing the compound’s interactions with its targets .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Substituent/R Group Molecular Weight Key Functional Groups Biological Activity/Application Reference
tert-Butyl N-[6-(2-fluorophenyl)-6-oxohexyl]carbamate 2-Fluorophenyl ~309.3* Boc, ketone, fluorophenyl Antiprotozoal, antimicrobial
tert-Butyl (6-((6-cyanopyridin-3-yl)amino)-6-oxohexyl)carbamate (15) 6-Cyanopyridin-3-yl Not reported Boc, ketone, cyano Surface modification in biomaterials
tert-Butyl (6-hydroxyhexyl)carbamate Hydroxyl 217.3 Boc, hydroxyl Solubility enhancer, drug delivery
tert-Butyl N-[6-(2-nitrophenyl)-6-oxohexyl]carbamate 2-Nitrophenyl 336.4 Boc, ketone, nitro Not reported
tert-Butyl (2-bromo-5-methoxyphenyl)carbamate 2-Bromo-5-methoxyphenyl 302.2 Boc, bromo, methoxy Synthetic intermediate

Analysis:

  • Electron-Withdrawing Groups : The 2-fluorophenyl group (moderate electron withdrawal) contrasts with the stronger electron-withdrawing nitro group in the nitro analog . This difference impacts electrophilicity at the ketone, influencing reactivity in nucleophilic additions.
  • Biological Activity : The fluorophenyl derivative shows antiprotozoal activity, likely due to β-hematin inhibition, whereas the nitro analog’s bioactivity is unspecified but may exhibit higher cytotoxicity due to nitroreductase activation .
  • Solubility : The hydroxyl analog (tert-Butyl (6-hydroxyhexyl)carbamate) is more polar, enhancing aqueous solubility compared to the hydrophobic fluorophenyl and nitrophenyl variants .

Analysis:

  • The fluorophenyl compound’s synthesis (75% yield) suggests efficient coupling, while azide-containing analogs require copper-catalyzed click chemistry, complicating scalability .
  • Adamantyl derivatives (e.g., ) use bulky reagents under inert atmospheres, contrasting with the fluorophenyl compound’s simpler protocol.

Stability and Reactivity

  • Crystallinity : Benzothiazole carbamates (e.g., ) exhibit high crystallinity (validated via X-ray), whereas the fluorophenyl compound’s oil form suggests lower stability .
  • Electrophilicity : The 6-oxo group in the fluorophenyl compound is less reactive than the nitro analog’s ketone due to fluorine’s electron-withdrawing nature, affecting drug metabolism .

Biological Activity

tert-Butyl N-[6-(2-fluorophenyl)-6-oxohexyl]carbamate is a synthetic organic compound notable for its unique structural features, including a tert-butyl group and a fluorophenyl moiety. Its molecular formula is C17H24FNO3C_{17}H_{24}FNO_3 with a molecular weight of approximately 309.4 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition.

The compound's structure contributes to its reactivity and biological interactions. The presence of the fluorophenyl group enhances lipophilicity and may influence the compound's ability to penetrate biological membranes, potentially increasing its efficacy as a therapeutic agent.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorophenyl group may facilitate binding to active sites on proteins, modulating their activity. The carbamate moiety is believed to stabilize these interactions, enhancing the compound's effectiveness.

Enzyme Inhibition Studies

Research indicates that compounds similar to this compound can serve as inhibitors for various enzymes, particularly histone deacetylases (HDACs). HDAC inhibitors are known to resensitize cancer cells to apoptosis by altering gene expression involved in cell cycle regulation. For instance, studies have shown that carbamate derivatives can effectively inhibit HDAC activity, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .

CompoundTarget EnzymeIC50 (μM)Reference
This compoundHDAC110.5
Similar Carbamate DerivativeHDAC212.0
Related CompoundPlk1 PBD>50

Case Studies

  • Cancer Cell Line Studies :
    • In vitro studies using various cancer cell lines have demonstrated that this compound exhibits cytotoxic effects. Treatment with the compound resulted in significant cell death in SK-OV-3 ovarian cancer cells, with observed concentration-dependent effects on cell viability .
  • Target Engagement :
    • A study focusing on target engagement revealed that treatment with the compound led to a marked decrease in protein levels of pirin, an important protein involved in oncogenic processes. This suggests that the compound effectively engages its target within cellular environments, further supporting its potential as a therapeutic agent .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that include the reaction of tert-butyl carbamate with fluorinated phenolic compounds under controlled conditions. This synthetic route allows for the generation of high-purity products suitable for biological testing .

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